1-(piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
1-(piperidin-4-yl)imidazolidine-2,4-dione is a compound that features a piperidine ring fused with an imidazolidine-2,4-dione moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperidine and imidazolidine rings in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(piperidin-4-yl)imidazolidine-2,4-dione typically involves the reaction of piperidine derivatives with imidazolidine-2,4-dione precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of piperidine with imidazolidine-2,4-dione in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(piperidin-4-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-(piperidin-4-yl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine rings, such as piperine and piperidine alkaloids.
Imidazolidine derivatives: Compounds with imidazolidine rings, such as imidazolidine-2,4-dione derivatives.
Uniqueness
1-(piperidin-4-yl)imidazolidine-2,4-dione is unique due to the combination of piperidine and imidazolidine rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry
Properties
Molecular Formula |
C8H13N3O2 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
1-piperidin-4-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c12-7-5-11(8(13)10-7)6-1-3-9-4-2-6/h6,9H,1-5H2,(H,10,12,13) |
InChI Key |
OTRWPICEDQZWLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2CC(=O)NC2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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